Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a hydroxy group, and a phenylmethoxyphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction using reagents such as hydrogen peroxide or osmium tetroxide.
Attachment of the Phenylmethoxyphenyl Group: This step involves a substitution reaction where the phenylmethoxyphenyl group is attached to the piperidine ring using reagents like phenylmethoxyphenyl bromide and a suitable base.
Addition of the Tert-butyl Group: The tert-butyl group is introduced through a tert-butylation reaction using tert-butyl chloride and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like Dess-Martin periodinane or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethoxyphenyl group can be substituted with other aromatic groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane, Jones reagent
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Phenylmethoxyphenyl bromide, sodium hydride
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted aromatic compounds.
Scientific Research Applications
Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and the phenylmethoxyphenyl group play crucial roles in these interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl (3R,4R)-3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 3-{1-[3-(benzyloxy)phenyl]-1-hydroxyethyl}piperidine-1-carboxylate is unique due to the presence of the phenylmethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO4/c1-24(2,3)30-23(27)26-15-9-13-21(17-26)25(4,28)20-12-8-14-22(16-20)29-18-19-10-6-5-7-11-19/h5-8,10-12,14,16,21,28H,9,13,15,17-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHLESCICRYFPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(C)(C2=CC(=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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